Captopril-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

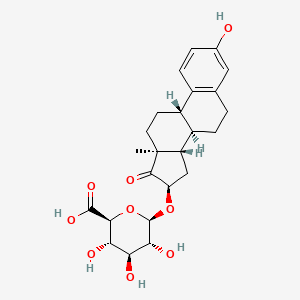

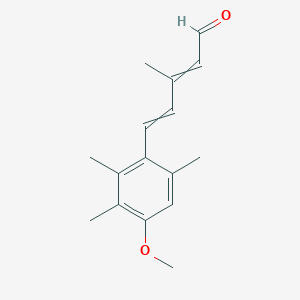

Captopril-d3 is intended for use as an internal standard for the quantification of captopril by GC- or LC-MS. Captopril is a first generation nonpeptidic ACE inhibitor (IC50 = 6.3 nM) that was designed based on bradykinin-potentiating peptides isolated from the venom of B. jararaca, a pit viper native to Brazil. 1,2,3 It does not exhibit a domain preference for binding either the C- or N-terminal active sites of the somatic form of ACE. Acute and chronic administration of captopril reduces blood pressure in spontaneously hypertensive Wistar-Kyoto rats and does not induce hypotension in salt-repleted normotensive Wistar-Kyoto rats. Captopril is also a competitive and reversible inhibitor of leukotriene (LTA4) hydrolase, which results in the disruption of LTB4 synthesis with an IC50 value of 14 μM.

Mecanismo De Acción

Target of Action

Captopril-d3, like its parent compound Captopril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE and the subsequent decrease in ATII levels affect multiple biochemical pathways. The primary pathway is the RAAS, where the reduction of ATII leads to a decrease in blood pressure . Additionally, studies have shown that Captopril can alter the gut microbiota, which may contribute to its hypotensive effect .

Pharmacokinetics

This compound, like Captopril, is rapidly absorbed with a bioavailability of approximately 65% . It has a steady-state volume of distribution of about 0.8 L/kg and is primarily eliminated by the kidneys . The elimination half-life of unchanged Captopril is approximately 2 hours in healthy subjects . This can be longer in patients with chronic renal failure .

Result of Action

The primary result of this compound’s action is the reduction of blood pressure . By inhibiting ACE and reducing ATII levels, it decreases vasoconstriction and aldosterone secretion, leading to lowered blood pressure . It is used in the treatment of hypertension and may also be beneficial in conditions like congestive heart failure and nephropathy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, co-administration with food or antacids has been shown to diminish the bioavailability of Captopril . Additionally, certain disease states, such as chronic kidney disease (CKD) and chronic heart failure (CHF), can alter the pharmacokinetics and pharmacodynamics of Captopril .

Análisis Bioquímico

Biochemical Properties

Captopril-d3, like its parent compound Captopril, interacts with the angiotensin-converting enzyme (ACE) in the body . ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that plays a key role in regulating blood pressure . By inhibiting ACE, this compound can reduce the levels of angiotensin II, leading to a decrease in blood pressure .

Cellular Effects

This compound has been shown to have protective effects on cells. For instance, it has been found to exhibit protective effects through anti-inflammatory and anti-apoptotic pathways against hydrogen peroxide-induced oxidative stress in C6 glioma cells . It significantly increased cell viability, reduced inflammation markers, and decreased the apoptosis rate .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its inhibition of ACE. It binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . This leads to a decrease in vasoconstriction and a reduction in blood pressure .

Temporal Effects in Laboratory Settings

Studies on Captopril, the parent compound, have shown that it has linear kinetics over a wide range of oral and intravenous doses .

Dosage Effects in Animal Models

Studies on Captopril have shown that it efficiently suppressed epilepsy in rats when administered daily .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Captopril. The primary route of elimination of Captopril is the kidney, with renal clearance exceeding the glomerular filtration rate due to active tubular secretion .

Transport and Distribution

Captopril, the parent compound, is known to bind readily to albumin and other plasma proteins .

Propiedades

IUPAC Name |

(2S)-2,5,5-trideuterio-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1/i4D2,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKRSMQSSFJEIM-SIHDFBQLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CCC(N1C(=O)[C@H](C)CS)([2H])[2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356383-38-4 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356383-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid](/img/structure/B1140695.png)

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)